

# Application Notes and Protocols for Studying BTK-Dependent Pathways Using MT-802

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MT-802    |           |
| Cat. No.:            | B10818691 | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-802 is a potent, selective, and cereblon-dependent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK). As a heterobifunctional molecule, MT-802 simultaneously binds to BTK and the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] [3] This targeted protein degradation offers a powerful approach to investigating BTK-dependent signaling pathways and holds therapeutic potential, particularly in the context of B-cell malignancies and overcoming resistance to traditional BTK inhibitors.[4][5]

A key feature of **MT-802** is its ability to effectively degrade both wild-type BTK and the C481S mutant, a common mutation that confers resistance to the covalent BTK inhibitor ibrutinib.[3][6] [7] Studies have shown that **MT-802** can induce over 99% degradation of both wild-type and C481S BTK at nanomolar concentrations.[6] This makes **MT-802** an invaluable tool for studying BTK's role in both sensitive and resistant cancer models.

These application notes provide detailed protocols for utilizing **MT-802** to study BTK-dependent pathways, including methods for assessing BTK degradation, kinase inhibition, and the impact on cell viability.



### **Data Presentation**

The following tables summarize the quantitative data for **MT-802**'s activity against wild-type and C481S mutant BTK.

Table 1: Degradation Activity of MT-802

| Target              | Cell Line                  | DC50 (nM) | Dmax (%) | Reference(s) |
|---------------------|----------------------------|-----------|----------|--------------|
| Wild-Type BTK       | NAMALWA                    | ~9        | >99      | [7]          |
| C481S Mutant<br>BTK | Overexpressed in XLA cells | ~15       | >99      | [7]          |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Inhibitory Activity of MT-802

| Target           | Assay Format          | IC50 (nM) | Reference(s) |
|------------------|-----------------------|-----------|--------------|
| Wild-Type BTK    | In vitro kinase assay | ~50       | [7]          |
| C481S Mutant BTK | In vitro kinase assay | ~20       | [7]          |

IC50: Half-maximal inhibitory concentration.

## Signaling Pathway and Experimental Workflow Diagrams

BTK-Dependent Signaling and MT-802 Mechanism of Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 7. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying BTK-Dependent Pathways Using MT-802]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818691#mt-802-application-in-studying-btk-dependent-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com